molecular formula C22H19N7O2S2 B11234834 2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B11234834
M. Wt: 477.6 g/mol
InChI Key: OQVMOGOHRQYJDP-UHFFFAOYSA-N
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Description

2-{[5-(1H-INDOL-3-YL)-4-(4-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE is a complex organic compound that features multiple functional groups, including an indole, a methoxyphenyl, a triazole, and a thiadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(1H-INDOL-3-YL)-4-(4-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the indole derivative, followed by the formation of the triazole ring through cyclization reactions. The methoxyphenyl group is introduced via electrophilic aromatic substitution, and the thiadiazole moiety is incorporated through nucleophilic substitution reactions. The final step involves the formation of the acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to enhance scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole and methoxyphenyl moieties.

    Reduction: Reduction reactions could target the triazole and thiadiazole rings.

    Substitution: Both nucleophilic and electrophilic substitution reactions are possible, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, organometallic reagents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound might be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery.

Medicine

In medicinal chemistry, the compound could be explored for its therapeutic potential. Its unique structure may confer specific biological activities, such as anti-inflammatory, anticancer, or antimicrobial properties.

Industry

In the industrial sector, the compound could be used in the development of new materials, such as polymers or coatings, due to its diverse functional groups and potential for chemical modification.

Mechanism of Action

The mechanism of action of 2-{[5-(1H-INDOL-3-YL)-4-(4-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE would depend on its specific biological target. Generally, compounds with similar structures may act by binding to enzymes or receptors, thereby modulating their activity. The indole and triazole moieties are known to interact with various protein targets, potentially affecting signaling pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[5-(1H-INDOL-3-YL)-4-(4-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE
  • **2-{[5-(1H-INDOL-3-YL)-4-(4-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE

Uniqueness

The uniqueness of 2-{[5-(1H-INDOL-3-YL)-4-(4-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE lies in its combination of functional groups, which confer a range of chemical reactivity and potential biological activity. Compared to similar compounds, it may offer distinct advantages in terms of stability, solubility, and target specificity.

Properties

Molecular Formula

C22H19N7O2S2

Molecular Weight

477.6 g/mol

IUPAC Name

2-[[5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

InChI

InChI=1S/C22H19N7O2S2/c1-13-25-27-21(33-13)24-19(30)12-32-22-28-26-20(17-11-23-18-6-4-3-5-16(17)18)29(22)14-7-9-15(31-2)10-8-14/h3-11,23H,12H2,1-2H3,(H,24,27,30)

InChI Key

OQVMOGOHRQYJDP-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)OC)C4=CNC5=CC=CC=C54

Origin of Product

United States

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